Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors

,

Bioorganic & Medicinal Chemistry,

2006,

14(3),

676-691

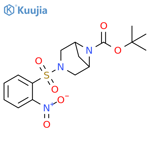

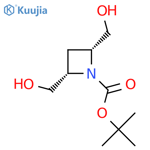

![Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate structure](https://es.kuujia.com/scimg/cas/869494-16-6x500.png)